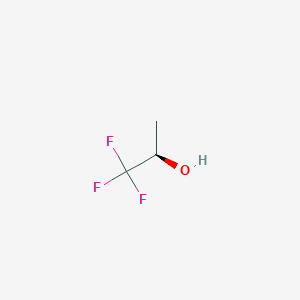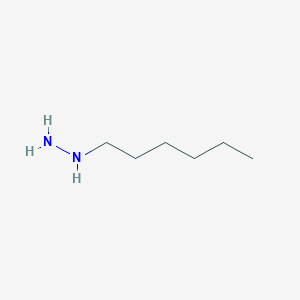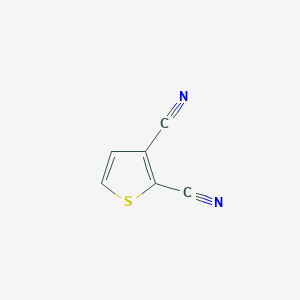
Cobalt(2+);oxygen(2-)
Übersicht
Beschreibung
Cobalt(2+);oxygen(2-) is a chemical compound consisting of cobalt ions with a +2 oxidation state and oxygen ions with a -2 oxidation state. This compound is commonly referred to as cobalt(II) oxide. It is an inorganic compound that appears as a gray or black powder and is known for its various applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(II) oxide can be synthesized through several methods. One common method involves the thermal decomposition of cobalt(II) carbonate or cobalt(II) hydroxide. The reaction is typically carried out at high temperatures, around 900°C, in the presence of oxygen. The chemical equation for this process is:
CoCO3→CoO+CO2
Another method involves the direct oxidation of cobalt metal in the presence of oxygen at elevated temperatures. The reaction can be represented as:
2Co+O2→2CoO
Industrial Production Methods
In industrial settings, cobalt(II) oxide is often produced by roasting cobalt ores, such as cobaltite or erythrite, in the presence of oxygen. The ores are first crushed and then subjected to high temperatures in a furnace, where they react with oxygen to form cobalt(II) oxide. This method is widely used due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(II) oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Cobalt(II) oxide can be further oxidized to cobalt(III) oxide in the presence of oxygen at high temperatures:
4CoO+O2→2Co2O3
-
Reduction: : Cobalt(II) oxide can be reduced to cobalt metal using reducing agents such as hydrogen or carbon monoxide:
CoO+H2→Co+H2O
-
Substitution: : Cobalt(II) oxide can react with acids to form cobalt salts. For example, with hydrochloric acid, it forms cobalt(II) chloride:
CoO+2HCl→CoCl2+H2O
Common Reagents and Conditions
Common reagents used in reactions with cobalt(II) oxide include oxygen, hydrogen, carbon monoxide, and various acids. The reactions typically occur under specific conditions such as high temperatures or in the presence of catalysts.
Major Products
The major products formed from reactions involving cobalt(II) oxide include cobalt(III) oxide, cobalt metal, and various cobalt salts, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) oxide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : Cobalt(II) oxide is used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the synthesis of other cobalt compounds.
-
Biology: : In biological research, cobalt(II) oxide is used to study the role of cobalt in biological systems, including its interactions with enzymes and proteins.
-
Medicine: : Cobalt(II) oxide is used in the development of medical devices and implants due to its biocompatibility and antimicrobial properties.
-
Industry: : In industrial applications, cobalt(II) oxide is used in the production of ceramics, glass, and pigments. It is also used in the manufacture of batteries and as a precursor for other cobalt compounds.
Wirkmechanismus
The mechanism by which cobalt(II) oxide exerts its effects varies depending on the application. In catalytic reactions, cobalt(II) oxide acts as a catalyst by providing active sites for the reaction to occur, thereby increasing the reaction rate. In biological systems, cobalt(II) oxide can interact with enzymes and proteins, affecting their activity and function. In medical applications, cobalt(II) oxide’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) oxide can be compared with other similar compounds, such as cobalt(III) oxide, cobalt(II) hydroxide, and cobalt(II) chloride.
-
Cobalt(III) oxide: : Unlike cobalt(II) oxide, cobalt(III) oxide has a +3 oxidation state for cobalt. It is more stable and less reactive than cobalt(II) oxide.
-
Cobalt(II) hydroxide: : Cobalt(II) hydroxide is another compound with cobalt in the +2 oxidation state. It is less stable than cobalt(II) oxide and is often used as a precursor for the synthesis of other cobalt compounds.
-
Cobalt(II) chloride: : Cobalt(II) chloride is a cobalt salt with cobalt in the +2 oxidation state. It is highly soluble in water and is commonly used in laboratory and industrial applications.
Cobalt(II) oxide is unique due to its specific properties, such as its high melting point, stability, and versatility in various applications.
Eigenschaften
IUPAC Name |
cobalt(2+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.O/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYLTEAJCNAMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051649 | |
| Record name | Cobalt(II) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.933 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Cobalt oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
11104-61-3, 1307-96-6 | |
| Record name | Cobalt oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt(II) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9X9644V7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


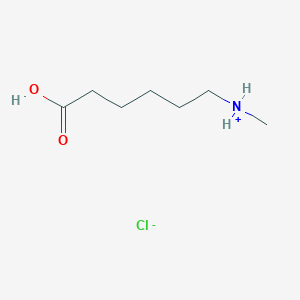


![1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine](/img/structure/B168387.png)
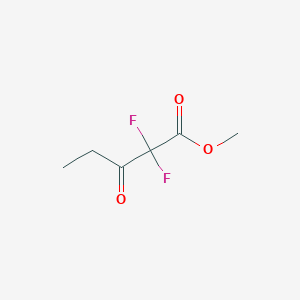

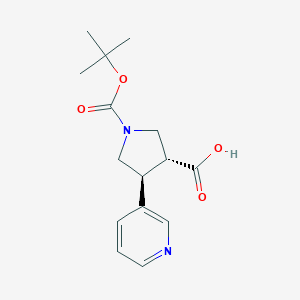
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
